Nigrolineabiphenyl B
Description
Nigrolineabiphenyl B is a biphenyl-derived secondary metabolite isolated from the stems of Garcinia schomburgkiana, a tropical tree native to Thailand . Structurally, it belongs to the biphenyl class, characterized by two benzene rings linked by a single bond, with distinct hydroxyl and methyl substituents that contribute to its bioactivity. The compound was identified using 1D/2D NMR spectroscopy and chromatographic techniques, alongside comparative analysis with literature data .
Pharmacologically, this compound demonstrates notable cytotoxicity against human cancer cell lines, including breast (BC), lung, liver, colon, and gastric cancers . Its activity, though less potent than co-occurring xanthones like isojacareubin, positions it as a promising candidate for further anticancer research.
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H16O5/c1-18-12-6-9(4-5-11(12)16)10-7-13(19-2)15(17)14(8-10)20-3/h4-8,16-17H,1-3H3 |
InChI Key |
KOOASJSFQKPUPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=C(C=C2)O)OC |
Synonyms |
nigrolineabiphenyl B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Nigrolineabiphenyl B is part of a biphenyl group isolated from G. schomburgkiana, alongside aucuparin (compound 3) and garcibiphenyl C (compound 5) . Key structural distinctions include:
- This compound : Features hydroxyl and methyl groups at specific positions, enhancing its polarity and molecular interactions.
- Garcibiphenyl C : Contains additional hydroxyl groups, which may influence hydrogen-bonding capacity.
These structural variations correlate with differences in bioavailability and target binding, as inferred from NMR data and chromatographic behavior .
Cytotoxicity Against Human Cancer Cell Lines
A comparative study evaluated the cytotoxicity of this compound, aucuparin, garcibiphenyl C, and xanthones (e.g., isojacareubin) against five cancer cell lines. Results are summarized below:
| Compound | Class | Breast Cancer | Lung Cancer | Liver Cancer | Colon Cancer | Gastric Cancer |
|---|---|---|---|---|---|---|
| This compound | Biphenyl | Moderate | Moderate | Moderate | Moderate | Moderate |
| Aucuparin | Biphenyl | Weak | Weak | Weak | Weak | Weak |
| Garcibiphenyl C | Biphenyl | Weak | Weak | Weak | Weak | Weak |
| Isojacareubin | Xanthone | Strong | Strong | Strong | Strong | Strong |
| 1,3,5,6-Tetrahydroxyxanthone | Xanthone | Moderate | Moderate | Moderate | Moderate | Moderate |
Key Findings :
- This compound exhibited moderate cytotoxicity across all tested cell lines, outperforming other biphenyls but remaining less potent than isojacareubin .
- Aucuparin and garcibiphenyl C showed minimal activity, suggesting that methyl and hydroxyl group positioning critically influences bioactivity .
- The xanthone isojacareubin demonstrated broad-spectrum potency, attributed to its polyhydroxylated structure enhancing cellular uptake and target engagement .
Pharmacological Implications
For example, introducing additional hydroxyl or methyl groups could enhance its cytotoxicity. In contrast, aucuparin and garcibiphenyl C may require structural optimization to improve efficacy.
Q & A
Q. What are the natural sources and methodological approaches for isolating Nigrolineabiphenyl B?
this compound is isolated from the stem extracts of Garcinia schomburgkiana, a tropical plant native to Thailand. The extraction process involves sequential solvent partitioning (e.g., hexane and dichloromethane) followed by chromatographic techniques such as column chromatography and thin-layer chromatography (TLC). Structural identification is achieved via 1D/2D NMR spectroscopy and comparison with published spectral data .
Q. Which in vitro models have been utilized to assess the cytotoxic activity of this compound?
Initial cytotoxicity studies employed five human cancer cell lines: colon (HT-29), lung (A549), liver (HepG2), breast (MCF-7), and gastric (KATO-III) cancers. Dose-response assays (e.g., MTT or SRB) were used to calculate IC₅₀ values, with this compound showing selective potency against breast and nasopharyngeal (KB) cell lines .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) is essential for structural elucidation. Supplementary methods include mass spectrometry (MS) for molecular weight confirmation and HPLC for purity assessment. Cross-referencing spectral data with established databases ensures accuracy .
Advanced Research Questions
Q. How can researchers address discrepancies in cytotoxicity data across different cancer cell lines?
Variations in potency may arise from cell line heterogeneity (e.g., genetic mutations, drug resistance mechanisms). To mitigate this, standardize experimental conditions (e.g., incubation time, serum concentration) and validate findings using orthogonal assays (e.g., apoptosis detection via flow cytometry). Comparative analysis with structurally related biphenyls (e.g., aucuparin) can clarify structure-activity relationships (SAR) .
Q. What structural features of this compound contribute to its bioactivity?
The biphenyl core with hydroxyl and methoxyl substituents is critical for cytotoxicity. NMR data (Tables 1–2 in ) reveal substituent positions that enhance membrane permeability or target binding. Computational modeling (e.g., molecular docking) can predict interactions with oncogenic proteins like topoisomerases or kinases.
Q. How should researchers design experiments to elucidate the mechanism of action of this compound?
- Hypothesis-driven approach : Test involvement in apoptosis (caspase-3 activation), cell cycle arrest (flow cytometry for G1/S phase), or reactive oxygen species (ROS) generation.
- Omics integration : Transcriptomic (RNA-seq) or proteomic (LC-MS) profiling of treated cells identifies dysregulated pathways.
- Controls : Include positive controls (e.g., doxorubicin) and isogenic cell lines (e.g., p53 wild-type vs. knockout) to assess specificity .
Q. How can contradictions in cytotoxicity data between independent studies be resolved?
- Methodological audit : Compare solvent systems (e.g., DMSO concentration), cell viability assays (MTT vs. ATP-based), and passage numbers.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
- Replication : Collaborate with independent labs to validate results under blinded conditions .
Q. What are the limitations of current studies on this compound, and what future directions are recommended?
- Limitations : Most data are limited to in vitro models; pharmacokinetics (e.g., bioavailability, metabolic stability) and in vivo efficacy remain unexplored.
- Future work :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
